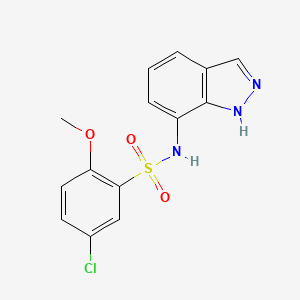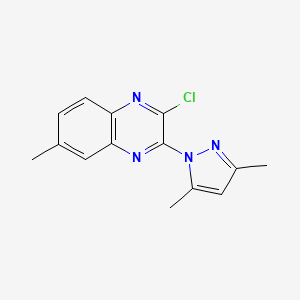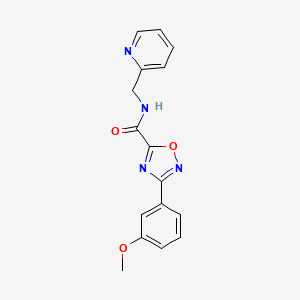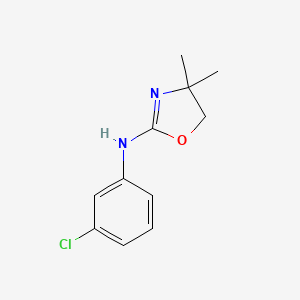![molecular formula C21H23N3O3 B14946124 3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B14946124.png)
3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a hexahydroquinoline core. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-cyanobenzoic acid chloride with 1-methylpiperazine in the presence of triethylamine and dichloromethane at room temperature . The reaction mixture is then stirred for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can inhibit the activity of key enzymes involved in cellular processes, leading to the disruption of metabolic pathways. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, pinacol ester
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester
- 3-(Trifluoromethoxy)phenylboronic acid, pinacol ester
Uniqueness
Compared to similar compounds, 3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexahydroquinoline core is particularly noteworthy for its potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H23N3O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
3-(4-methylpiperazine-1-carbonyl)-1-phenyl-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H23N3O3/c1-22-10-12-23(13-11-22)20(26)17-14-16-18(8-5-9-19(16)25)24(21(17)27)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 |
Clé InChI |
WMERRSDPVGKEJH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14946046.png)
![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)

![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)



![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)

![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)
![ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)

![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14946133.png)
